molecular formula C16H12Cl2N2S B2968643 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-95-1

1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione

Cat. No. B2968643
CAS RN: 1105190-95-1
M. Wt: 335.25
InChI Key: PMGWMHHXUXYCPU-UHFFFAOYSA-N
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Description

1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, also known as BDCIMT, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. BDCIMT belongs to the class of imidazole derivatives, which have been extensively studied for their anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Copper(I) Halide Complexes

Copper(I) halide complexes with heterocyclic thione ligands, including imidazole derivatives similar to 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been synthesized and characterized. These complexes demonstrate significant potential in material science for their unique structural properties and applications in catalysis and electronic materials (Aslanidis et al., 2002).

Oxidative Desulfurization of Azole‐2‐thiones

The oxidative desulfurization of azole‐2‐thiones, closely related to the compound , has been reported to synthesize ionic liquids and other azolium salts. This chemical process has implications for developing environmentally friendly solvents and materials with specialized properties (Wolfe & Schreiner, 2007).

Synthesis and Antibacterial Studies

Research on N-heterocyclic carbene–silver(I) acetate compounds derived from imidazole, which share a structural motif with 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, has shown that these compounds exhibit antibacterial activity. This finding suggests potential applications in the development of new antimicrobial agents (Streciwilk et al., 2014).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound structurally analogous to 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been developed for the luminescence sensing of benzaldehyde derivatives. These materials offer promising applications in chemical sensing and detection technologies (Shi et al., 2015).

Electrochemical Studies

A benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene, which shares the benzimidazole core with 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been investigated for electrochemical applications. The research suggests potential uses in creating materials with specific electronic properties (Soylemez et al., 2015).

properties

IUPAC Name

3-benzyl-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(8-14(13)18)15-9-19-16(21)20(15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWMHHXUXYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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